molecular formula C23H20F2N2O4 B11517909 N'-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N'-(2-methoxyphenyl)acetohydrazide

N'-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N'-(2-methoxyphenyl)acetohydrazide

Cat. No.: B11517909
M. Wt: 426.4 g/mol
InChI Key: JFYIMVBICTZUCA-UHFFFAOYSA-N
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Description

N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide typically involves the reaction of 2,2-bis(4-fluorophenyl)-2-hydroxyacetic acid with hydrazine derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce a variety of substituted hydrazides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Possible applications in drug development, particularly in designing new pharmaceuticals with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide include other hydrazides with different substituents. Examples include:

  • N’-acetyl-2,2-bis(4-chlorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide
  • N’-acetyl-2,2-bis(4-bromophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide

Uniqueness

The uniqueness of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide lies in its specific fluorine substituents, which may impart unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar hydrazides.

Conclusion

N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules. Further research and development may uncover additional uses and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C23H20F2N2O4

Molecular Weight

426.4 g/mol

IUPAC Name

N'-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N'-(2-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C23H20F2N2O4/c1-15(28)27(20-5-3-4-6-21(20)31-2)26-22(29)23(30,16-7-11-18(24)12-8-16)17-9-13-19(25)14-10-17/h3-14,30H,1-2H3,(H,26,29)

InChI Key

JFYIMVBICTZUCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC)NC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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